
2,2'-Piperazine-1,4-diylbisethanesulfonate
Overview
Description
2,2'-piperazine-1,4-diylbisethanesulfonate is a PIPES. It is a conjugate base of a 2,2'-piperazine-1,4-diylbisethanesulfonic acid.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, including 2,2'-Piperazine-1,4-diylbisethanesulfonate, were synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant antimicrobial activity against bacterial and fungal strains, with one compound showing moderate antioxidant activity as measured by the DPPH assay method (Mallesha & Mohana, 2011).
Polymer Synthesis
This compound played a role in the synthesis of hyperbranched polymers. The polymerization mechanism was investigated, revealing that secondary amino groups of the piperazine reacted rapidly with vinyl groups, forming polymers with a high degree of branching and solubility in both water and organic solvents (Yan & Gao, 2000).
Drug Metabolism Studies
In a study on the metabolism of a novel antidepressant, Lu AA21004, this compound was identified as an intermediate metabolite. The study focused on identifying the cytochrome P450 and other enzymes involved in the oxidative metabolism of Lu AA21004, providing valuable insights into the drug's metabolic pathways (Hvenegaard et al., 2012).
Water Purification
A pH-responsive, charge switchable piperazine derivative was synthesized and proposed as a draw solute for removing arsenics from water through forward osmosis. This compound, containing multiple sulfonic groups, generated high osmotic pressure and achieved high water transfer rates and arsenic removal efficiency, demonstrating its potential in wastewater treatment (Wu et al., 2019).
Flame Retardant Applications
Research into the application of piperazine-phosphonates derivatives as flame retardants on cotton fabric included the investigation of thermal decomposition. The study aimed to understand the action mode of these derivatives on fabric, analyzing the chemical functional groups and the evolved gases during thermal degradation (Nguyen et al., 2014).
properties
IUPAC Name |
2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYMWDTONKSCO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



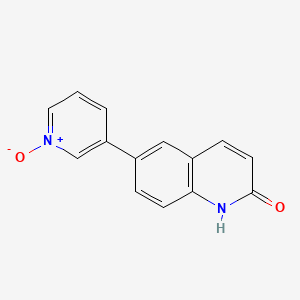
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]benzenesulfonamide](/img/structure/B1225676.png)
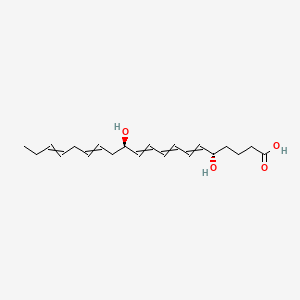
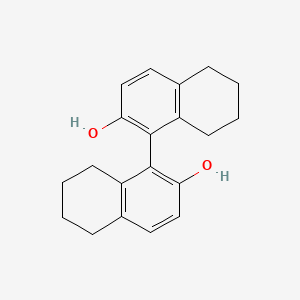
![2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine](/img/structure/B1225681.png)
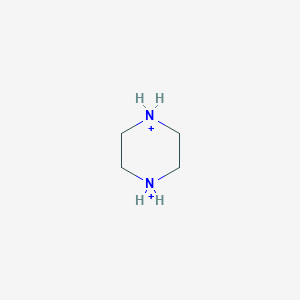
![N-(2-methoxy-4-nitrophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1225683.png)

![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)
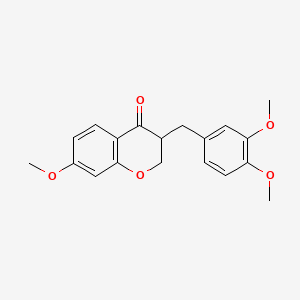
![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)
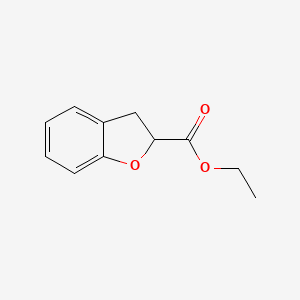
![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)